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Compound of Interest

Compound Name: (-)-Irofulven

Cat. No.: B1672183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF), a semi-synthetic derivative of the

mushroom toxin illudin S, has demonstrated significant anticancer activity in a variety of

preclinical in vivo models. This guide provides a comparative overview of its efficacy, both as a

monotherapy and in combination with other established chemotherapeutic agents, supported

by experimental data from xenograft studies.

In Vivo Efficacy of (-)-Irofulven Monotherapy
(-)-Irofulven has shown potent antitumor effects across a range of human cancer xenografts in

mice. Its efficacy is often dose-dependent, with higher doses leading to greater tumor growth

inhibition and even complete tumor regressions in some models.
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Cancer Type Animal Model Treatment Regimen Key Findings

Pancreatic Cancer

MiaPaCa human

pancreatic tumor

xenografts in nude

mice

7 mg/kg/day, i.p., daily

for 5 days

Curative activity

observed[1][2]

5 mg/kg, i.p., on days

1, 4, 7, 10

(intermittent)

Similar activity to daily

dosing at a lower total

dose[1][2]

Ovarian Cancer

SK-OV-3 human

ovarian cancer

xenografts in nude

mice

Maximum tolerated

dose

25% partial tumor

shrinkage rate; 82%

mean tumor growth

inhibition in remaining

animals[3]

MA148 human

ovarian carcinoma

xenograft

4.5 mg/kg, i.p., q3dx4

5/8 animals showed

complete tumor

regression

3.0 mg/kg, i.p., q3dx4

2/8 partial responses

with 83% tumor

growth inhibition

1.5 mg/kg, i.p., q3dx4
81% tumor growth

inhibition

Pediatric Solid Tumors

Various pediatric solid

tumor xenografts in

CBA/CaJ or SCID

mice

4.6 mg/kg/day, i.v.,

daily for 5 days,

repeated every 21

days for 3 cycles

(MTD)

Objective regressions

in 14 of 18 tumor lines

(78%)

Prostate Cancer

PC-3 and DU-145

human prostate

cancer xenografts

Not specified
Strong monotherapy

activity

Lung Cancer
MV522 human lung

carcinoma xenograft
Not specified Activity demonstrated
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Comparative In Vivo Efficacy of (-)-Irofulven
Studies have consistently shown that (-)-Irofulven's anticancer effects can be enhanced when

used in combination with other chemotherapeutic agents. This synergy often allows for the use

of lower, less toxic doses of each drug while achieving a greater therapeutic effect.
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Cancer Type Animal Model
Combination
Agents

Key Findings

Pancreatic Cancer

MiaPaCa human

pancreatic tumor

xenografts

Gemcitabine (40

mg/kg or 80 mg/kg) +

Irofulven (3 mg/kg)

Enhanced antitumor

activity compared to

single agents. The

combination with 80

mg/kg gemcitabine

resulted in 10/10

complete responses

Ovarian Cancer

SK-OV-3 human

ovarian cancer

xenografts

Paclitaxel

Irofulven was effective

where paclitaxel failed

to inhibit tumor growth

MA148 human

ovarian carcinoma

xenograft

Anginex

(antiangiogenic) +

Irofulven (1.5 mg/kg)

Enhanced antitumor

activity with 4/10

partial responses and

91% tumor growth

inhibition

KM0118

(antiangiogenic) +

Irofulven (1.5 mg/kg)

Enhanced antitumor

activity with 4/6 partial

responses and 99%

tumor growth

inhibition

Prostate Cancer

PC-3 and DU-145

human prostate

cancer xenografts

Mitoxantrone

Enhanced antitumor

activity in both

xenograft models

PC-3 and DU-145

human prostate

cancer xenografts

Docetaxel

Additive effects in PC-

3 xenografts and

curative activity (8/10

complete responses)

in DU-145 xenografts

Lung Cancer MV522 human lung

carcinoma xenograft

Thiotepa or Mitomycin

C

Strong synergistic

(supra-additive)

activity, with the

majority of animals
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demonstrating a

complete cure at

subtoxic doses

Experimental Protocols
The following provides a generalized methodology for in vivo xenograft studies validating the

anticancer effects of (-)-Irofulven, based on the cited literature.

1. Cell Lines and Animal Models:

Cell Lines: Human cancer cell lines such as MiaPaCa (pancreatic), SK-OV-3 (ovarian), PC-3,

DU-145 (prostate), and MV522 (lung) are commonly used.

Animals: Immunocompromised mice, typically athymic nude or SCID (Severe Combined

Immunodeficient) mice, are used to prevent rejection of the human tumor xenografts.

2. Tumor Implantation:

Cultured human cancer cells are harvested and suspended in a suitable medium (e.g., saline

or Matrigel).

A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is injected subcutaneously or

intraperitoneally into the flank of the mice.

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of

treatment.

3. Drug Preparation and Administration:

(-)-Irofulven and other chemotherapeutic agents are reconstituted in appropriate vehicles for

in vivo administration.

Drugs are administered via various routes, most commonly intraperitoneally (i.p.) or

intravenously (i.v.).
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Dosing schedules can be daily (e.g., daily for 5 consecutive days) or intermittent (e.g., every

3 or 4 days for a set number of doses).

4. Tumor Growth Assessment:

Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

Tumor volume is calculated using the formula: (length x width²) / 2.

Endpoints for efficacy include tumor growth inhibition, partial regression (PR), and complete

regression (CR).

5. Toxicity Assessment:

Animal body weight is monitored regularly as an indicator of systemic toxicity.

Other signs of toxicity, such as changes in behavior or appearance, are also observed.

6. Statistical Analysis:

Tumor growth data are analyzed using appropriate statistical methods (e.g., ANOVA) to

determine the significance of differences between treatment groups.

Visualizing the Experimental Workflow and
Mechanism of Action
To better understand the experimental process and the underlying biological mechanisms of

(-)-Irofulven, the following diagrams are provided.
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Caption: A generalized workflow for in vivo validation of (-)-Irofulven's anticancer effects.
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Caption: The proposed mechanism of action for (-)-Irofulven leading to tumor cell apoptosis.
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The in vivo data strongly support the potent anticancer effects of (-)-Irofulven against a variety

of solid tumors. Its unique mechanism of action, which involves the formation of DNA adducts

and the induction of S-phase arrest and apoptosis, makes it an attractive candidate for further

development. Furthermore, its synergistic activity with other established chemotherapeutic and

antiangiogenic agents suggests its potential utility in combination therapies, which could lead to

improved treatment outcomes and reduced toxicity. The requirement of a functional nucleotide

excision repair (NER) system for the repair of Irofulven-induced DNA damage may also serve

as a potential biomarker for patient selection. Clinical trials have demonstrated the activity of

Irofulven in various cancers, including hormone-refractory prostate cancer, further validating

these preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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